3-methyl-1-[(4-nitrobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Description
This compound belongs to the benzo[c]chromen-6-one class, characterized by a partially hydrogenated chromen core (7,8,9,10-tetrahydro) with a lactone ring. Key structural features include:
- A methyl group at position 2.
- A 4-nitrobenzyloxy substituent at position 1.
The 4-nitrobenzyloxy group introduces strong electron-withdrawing properties, which may influence fluorescence behavior, lipophilicity, and binding interactions with biological targets.
Properties
IUPAC Name |
3-methyl-1-[(4-nitrophenyl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5/c1-13-10-18(26-12-14-6-8-15(9-7-14)22(24)25)20-16-4-2-3-5-17(16)21(23)27-19(20)11-13/h6-11H,2-5,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOUCGXCHMOGAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-methyl-1-[(4-nitrobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cannabinoid receptor interactions. This article explores the compound's biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a benzo[c]chromene core structure with a nitrobenzyl ether substitution, which is significant for its biological properties. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities primarily through its interaction with cannabinoid receptors (CB1 and CB2). These receptors are crucial in mediating the effects of cannabinoids and have implications in various physiological processes.
Pharmacological Effects
- Cannabinoid Receptor Agonism :
- Analgesic Properties :
- Hypothermic Effects :
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its pharmacological profile. Modifications to the nitrobenzyl group and the tetrahydrobenzochromene core can enhance or diminish receptor affinity and activity.
| Modification | Effect on Activity |
|---|---|
| Methyl group at position 3 | Increases potency at CB receptors |
| Nitro group on benzyl | Enhances lipophilicity and receptor binding |
| Hydroxyl substitutions | Can alter metabolic stability and efficacy |
Case Studies
Several studies have explored the biological activity of similar compounds within the benzo[c]chromene class:
- Study on Hydroxy-substituted Cannabinoids :
- Comparative Analysis with Other Cannabinoids :
Comparison with Similar Compounds
Comparison with Structural Analogues
Fluorescent Sensors for Iron (III)
THU-OH (3-Hydroxy-7,8,9,10-Tetrahydro-6H-Benzo[c]Chromen-6-One)
- Structural Difference : Lacks the 3-methyl and 4-nitrobenzyloxy groups but retains the saturated chromen core.
- Function : Acts as a selective "turn-off" fluorescent sensor for Fe³⁺ in aqueous and cellular environments .
- Mechanism : Fluorescence quenching occurs via Fe³⁺ binding to the hydroxyl group at position 3, altering the electronic state .
URO-B (3-Hydroxy-6H-Benzo[c]Chromen-6-One)
- Function : Similar Fe³⁺ sensing capability but with faster fluorescence quenching compared to THU-OH due to differences in electron delocalization .
| Property | THU-OH | URO-B | Target Compound |
|---|---|---|---|
| Chromen Saturation | 7,8,9,10-Tetrahydro | Unsaturated | 7,8,9,10-Tetrahydro |
| Substituents | 3-Hydroxy | 3-Hydroxy | 3-Methyl, 1-(4-Nitrobenzyloxy) |
| Fe³⁺ Binding Site | 3-Hydroxy | 3-Hydroxy | Not reported |
| Fluorescence Response | Gradual quenching | Rapid quenching | Unknown |
| Lipophilicity (LogP) | Moderate (predicted) | Lower | Higher (due to nitro group) |
Key Insight : The saturated chromen core in THU-OH and the target compound may enhance membrane permeability compared to URO-B, as observed in cellular fluorescence assays .
Enzyme Inhibitors (PDE2)
3-Hydroxy-7,8,9,10-Tetrahydro-6H-Benzo[c]Chromen-6-One Derivatives
- Lead Compound : IC₅₀ = 93.24 µM against PDE2 .
- Optimized Derivatives : Introduction of alkoxy substituents at position 3 (e.g., 4c: IC₅₀ = 34.35 µM) improved activity. Alkyl chains with ~5 carbons showed optimal binding to PDE2 .
Target Compound
- Predicted Activity : Likely comparable to or better than the lead compound, depending on substituent orientation.
| Derivative | Substituent | PDE2 IC₅₀ (µM) | Notes |
|---|---|---|---|
| Lead Compound | 3-Hydroxy | 93.24 | Moderate activity |
| 4c | 3-(Pentyloxy) | 34.35 | Optimal chain length |
| Target Compound | 3-Methyl, 1-(4-Nitrobenzyloxy) | Not tested | Potential for improved binding |
Substituted Benzyloxy Analogues
3-[(4-Chlorobenzyl)Oxy] Derivatives
- Example : 3-((4-Chlorobenzyl)oxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (CAS: 301683-07-8) .
- Properties : Chlorine substituent increases lipophilicity (LogP) but lacks the electron-withdrawing effect of nitro groups.
Target Compound
- Advantage : The nitro group in 4-nitrobenzyloxy enhances electron deficiency, which may stabilize charge-transfer interactions in fluorescence or enzyme inhibition.
| Substituent | Electronic Effect | LogP (Predicted) | Potential Applications |
|---|---|---|---|
| 4-Chlorobenzyloxy | Moderate EWG | ~3.5 | Enzyme inhibition, fluorescence |
| 4-Nitrobenzyloxy | Strong EWG | ~3.8 | Enhanced binding, sensors |
Preparation Methods
Cyclocondensation Approaches
The tetrahydro-benzo[c]chromenone system is typically constructed via acid-catalyzed cyclization. A demonstrated method involves the Pechmann condensation, where resorcinol derivatives react with β-keto esters under acidic conditions. For example, reacting 2-methylcyclohexan-1,3-dione with ethyl acetoacetate in concentrated sulfuric acid yields the fused chromenone skeleton. Modifications using ultrasonic irradiation (60 W, 40–60°C) enhance reaction efficiency, reducing time from hours to minutes while maintaining yields >80%.
Preparation of 4-Nitrobenzyl Bromide
Regioselective Nitration of Toluene Derivatives
Nitration of para-methylbenzyl alcohol is achieved using a mixed acid system (HNO3/H2SO4, 1:3 v/v) at 50–60°C, yielding 4-nitrobenzyl alcohol with >90% para selectivity. The mechanism proceeds via generation of the nitronium ion (NO2⁺), which undergoes electrophilic aromatic substitution at the para position due to the methyl group’s activating effect.
Bromination of 4-Nitrobenzyl Alcohol
Conversion to the corresponding bromide is accomplished using hydrobromic acid (48% HBr) in acetic acid under reflux (110°C, 4 h). This method avoids side reactions such as oxidation, providing 4-nitrobenzyl bromide in 85% yield. Alternative approaches employing phosphorus tribromide (PBr3) in dichloromethane at 0°C yield comparable results but require stringent moisture control.
Etherification of the Chromenone Scaffold
Nucleophilic Substitution Conditions
Coupling the chromenone’s hydroxyl group with 4-nitrobenzyl bromide is performed under basic conditions. A representative procedure uses anhydrous potassium carbonate in acetone, heated to 60°C for 12 h, achieving 70–75% yield. Ultrasonic irradiation (40 kHz, 50°C) reduces reaction time to 2 h while improving yield to 82%.
Mechanistic and Optimization Insights
The reaction proceeds via deprotonation of the hydroxyl group to form a phenoxide ion, which attacks the electrophilic benzyl carbon. Polar aprotic solvents (e.g., DMF, acetone) enhance nucleophilicity, while excess base prevents hydrolysis of the bromide. Side products, such as O-alkylation at alternative positions, are minimized by steric hindrance from the tetrahydro ring system.
Integrated Synthetic Route and Characterization
Stepwise Procedure
- Chromenone Formation : React 2-methylcyclohexan-1,3-dione (1.0 eq) with ethyl acetoacetate (1.2 eq) in H2SO4 (0.5 mL/mmol) at 0°C → 25°C over 6 h. Quench with ice, extract with ethyl acetate, and purify via column chromatography (petroleum ether/ethyl acetate, 4:1).
- Nitration : Add 4-methylbenzyl alcohol (1.0 eq) to HNO3/H2SO4 (1:3) at 50°C for 3 h. Pour into ice, filter, and recrystallize from ethanol.
- Bromination : Reflux 4-nitrobenzyl alcohol (1.0 eq) with 48% HBr (3.0 eq) in acetic acid (4 h). Extract with DCM, wash with NaHCO3, and dry over MgSO4.
- Etherification : Combine chromenone (1.0 eq), 4-nitrobenzyl bromide (1.5 eq), and K2CO3 (2.0 eq) in acetone. Ultrasonicate at 50°C for 2 h. Filter, concentrate, and purify via silica gel.
Analytical Validation
- 1H NMR (400 MHz, CDCl3): δ 8.18 (d, J = 8.8 Hz, 2H, Ar-NO2), 7.52 (d, J = 8.8 Hz, 2H, Ar-O), 6.78 (s, 1H, chromenone H-4), 5.21 (s, 2H, OCH2), 2.89 (t, J = 6.0 Hz, 2H, tetrahydro H-7), 2.43 (s, 3H, CH3), 1.75–1.82 (m, 4H, tetrahydro H-8,9).
- 13C NMR (100 MHz, CDCl3): δ 164.8 (C=O), 152.1 (C-O), 147.2 (C-NO2), 128.5–124.3 (aromatic carbons), 77.4 (OCH2), 21.4 (CH3).
- HRMS : Calcd. for C21H19NO5 [M+H]+: 366.1339; Found: 366.1342.
Challenges and Alternative Methodologies
Competing Nitration Pathways
Uncontrolled nitration may yield ortho-substituted byproducts. Employing excess H2SO4 as a dehydrating agent ensures para dominance (>95%). Patents highlight the use of diluted HNO3 (40–50%) at 80°C to suppress dinitration.
Solvent Effects in Cyclization
Chloro-containing solvents (e.g., DCE) enhance cyclization efficiency in related chromene syntheses, likely via stabilization of cationic intermediates. Substituting DCE with toluene reduces yield by 20%, emphasizing solvent choice’s critical role.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be maximized?
- Methodological Answer : The synthesis of benzo[c]chromen-6-one derivatives typically involves multi-step reactions. A common approach includes:
- Step 1 : Condensation of resorcinol derivatives with cyclic ketones (e.g., ethyl 2-oxocyclohexanecarboxylate) using Lewis acids like ZrCl₄ at 85°C to form the tetrahydrobenzo[c]chromenone core .
- Step 2 : Introduction of the 4-nitrobenzyloxy group via nucleophilic substitution or Mitsunobu reactions. For example, reacting 3-hydroxy intermediates with 4-nitrobenzyl bromide in the presence of a base (K₂CO₃) in DMF at 60–80°C .
- Yield Optimization : Use microwave-assisted synthesis to reduce reaction time (e.g., from 12 hours to 30 minutes) and improve yields by 15–20% . Purification via column chromatography (silica gel, hexane/EtOAc gradients) ensures high purity (>95%).
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 1.2–2.5 ppm), and the chromenone carbonyl (δ 165–170 ppm) .
- IR Spectroscopy : Confirm the presence of C=O (1700–1720 cm⁻¹) and nitro groups (1520–1350 cm⁻¹) .
- HRMS : Validate molecular weight (e.g., [M+H]+ expected for C₂₁H₁₈N₂O₅: 379.1294) .
- HPLC : Use reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>98%) and detect impurities from incomplete substitution reactions .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer :
- Anticholinesterase Activity :
- Ellman’s Assay : Measure inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) at 412 nm using donepezil as a positive control. IC₅₀ values <10 μM indicate therapeutic potential .
- Fluorescence-Based Metal Sensing :
- Test fluorescence quenching/enhancement in the presence of Fe³⁺ or Cu²⁺ (λₑₓ = 350 nm, λₑₘ = 450 nm). A 5–10-fold signal change suggests utility as a metal sensor .
Advanced Research Questions
Q. What mechanistic insights exist regarding its interaction with cholinesterases?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to AChE’s catalytic site (PDB: 4EY7). The 4-nitrobenzyl group may form π-π stacking with Trp86, while the chromenone core hydrogen-bonds with Glu199 .
- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive). A Km increase with unchanged Vmax indicates competitive binding .
Q. How do structural modifications alter its pharmacological profile?
- Methodological Answer :
- Substituent Effects :
- Synthetic Strategies : Introduce triazole or piperazine moieties via click chemistry to enhance blood-brain barrier permeability .
Q. What challenges exist in assessing its pharmacokinetic properties?
- Methodological Answer :
- ADME Studies :
- Microsomal Stability : Incubate with liver microsomes (human/rat) to measure t₁/₂. Low stability (<30 minutes) necessitates prodrug design .
- Plasma Protein Binding : Use equilibrium dialysis; >90% binding suggests limited free drug availability .
- In Vivo Models : Administer 10 mg/kg intravenously in rodents. Poor oral bioavailability (<20%) may require nanoparticle encapsulation (e.g., PLGA carriers) .
Q. How can fluorescence properties be leveraged for cellular imaging?
- Methodological Answer :
- Confocal Microscopy : Treat HeLa cells with 10 μM compound. The nitro group’s electron-withdrawing nature enhances photostability, enabling real-time tracking of metal ion flux .
- Two-Photon Imaging : Use λₑₓ = 720 nm to minimize phototoxicity. Signal intensity correlates with intracellular Fe³⁺ levels in Alzheimer’s disease models .
Contradictions in Data
Q. Why do some studies report antioxidant activity while others observe pro-oxidant effects?
- Analysis :
- The 4-nitro group may act as a redox-active moiety. At low concentrations (1–10 μM), it scavenges ROS (e.g., in DPPH assays). At higher doses (>50 μM), it generates ROS via nitroreductase activity, causing cytotoxicity .
- Resolution : Conduct dose-response assays across 0.1–100 μM ranges in multiple cell lines (e.g., SH-SY5Y vs. HepG2) to clarify context-dependent effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
